Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-ethoxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-ethoxypyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a benzyl group, a phenylmethoxycarbonyl group, and an ethoxypyrrolidine moiety. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-ethoxypyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an alkylation reaction.
Protection of the Amine Group: The amine group is protected using tert-butyl and phenylmethoxycarbonyl groups.
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethoxy groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction yields alcohols or amines.
Substitution: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is used as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of peptide-based drugs.
Industry
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The compound exerts its effects primarily through its ability to protect amine groups during chemical reactions. The tert-butyl and phenylmethoxycarbonyl groups stabilize the amine, preventing unwanted side reactions. The protection is typically removed by acid or catalytic hydrogenation, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
Uniqueness
Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-ethoxypyrrolidine-1-carboxylate is unique due to its combination of protecting groups and the ethoxypyrrolidine moiety. This combination provides stability and selectivity in chemical reactions, making it particularly useful in peptide synthesis and other complex organic syntheses.
Properties
IUPAC Name |
tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-ethoxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-5-31-23-18-27(24(29)33-26(2,3)4)17-22(23)28(16-20-12-8-6-9-13-20)25(30)32-19-21-14-10-7-11-15-21/h6-15,22-23H,5,16-19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAYKZPAVJQYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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